Cas no 2229682-79-3 (3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid)

3-(4-Ethoxy-2-methylphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by its ethoxy and methyl substituents on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its conjugated double bond and carboxylic acid functionality, which enable diverse reactivity, including cyclization and coupling reactions. The ethoxy group enhances solubility in organic solvents, while the methyl substitution influences steric and electronic properties, making it a versatile intermediate. Its structural features suggest potential applications in the development of bioactive molecules, particularly in medicinal chemistry for designing enzyme inhibitors or anti-inflammatory agents. The compound's purity and stability further support its utility in precision synthesis.
3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid structure
2229682-79-3 structure
Product Name:3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid
CAS No:2229682-79-3
MF:C12H14O3
MW:206.237763881683
CID:5862629
PubChem ID:165612085
Update Time:2025-10-28

3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Ethoxy-2-methylphenyl)-2-propenoic acid
    • 3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid
    • 2229682-79-3
    • EN300-1744564
    • Inchi: 1S/C12H14O3/c1-3-15-11-6-4-10(9(2)8-11)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)
    • InChI Key: RBKXQRPLUNLFTO-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC1=CC=C(OCC)C=C1C

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.134±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 365.2±27.0 °C(Predicted)
  • pka: 4.66±0.13(Predicted)

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Additional information on 3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid

Introduction to 3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid (CAS No. 2229682-79-3)

3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid, with the CAS number 2229682-79-3, is a compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and potential applications in drug development.

Chemical Structure and Properties

3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative. Its molecular formula is C11H14O3, and it has a molecular weight of 194.23 g/mol. The compound features a conjugated double bond system and an ethoxy group attached to the aromatic ring, which contributes to its unique chemical properties. The presence of these functional groups makes it highly reactive and suitable for various chemical transformations.

The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its solubility in water is limited, which can be an important consideration in its use in pharmaceutical formulations.

Synthesis Methods

The synthesis of 3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 4-ethoxy-2-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product after workup and purification.

Another approach involves the Wittig reaction between 4-ethoxy-2-methylbenzaldehyde and a suitable phosphonium salt, followed by hydrolysis to form the carboxylic acid. This method offers good yields and can be adapted to produce various substituted cinnamic acids by modifying the starting materials.

Biological Activities

3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Recent research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid has also demonstrated promising anti-cancer activities. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.

Potential Applications in Drug Development

The unique chemical structure and biological activities of 3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid make it an attractive candidate for drug development. Its anti-inflammatory properties suggest potential applications in the treatment of chronic inflammatory conditions. Moreover, its ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its therapeutic efficacy.

Conclusion

In summary, 3-(4-ethoxy-2-methylphenyl)prop-2-enoic acid (CAS No. 2229682-79-3) is a promising compound with diverse biological activities. Its unique chemical structure and reactivity make it a valuable tool for synthetic chemists and a potential lead molecule for drug development. Further research is needed to fully explore its therapeutic potential and optimize its use in clinical settings.

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